molecular formula C11H24O3 B15346097 Ethanol, 2-(2-(heptyloxy)ethoxy)- CAS No. 25961-87-9

Ethanol, 2-(2-(heptyloxy)ethoxy)-

Cat. No.: B15346097
CAS No.: 25961-87-9
M. Wt: 204.31 g/mol
InChI Key: OVPQPMTZOLCPHB-UHFFFAOYSA-N
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Description

2-(2-Heptoxyethoxy)ethanol is a chemical compound with the molecular formula C₁₄H₃₀O₃. It is a type of glycol ether, which means it contains both ether (R-O-R') and alcohol (R-OH) functional groups. This compound is known for its solvency properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2-Heptoxyethoxy)ethanol can be synthesized through the reaction of heptanol with ethylene oxide. The reaction typically involves heating heptanol with ethylene oxide in the presence of a catalyst such as a strong acid or base. The reaction conditions include maintaining a temperature range of 100-150°C and a pressure of 1-5 atmospheres.

Industrial Production Methods: In an industrial setting, the production of 2-(2-Heptoxyethoxy)ethanol involves large-scale reactors where heptanol and ethylene oxide are continuously fed into the system. The reaction mixture is continuously stirred and maintained at the required temperature and pressure. The product is then purified through distillation to remove any unreacted starting materials and byproducts.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Heptoxyethoxy)ethanol can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.

  • Reduction: The compound can be reduced to form alcohols.

  • Substitution: The ether group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophiles like hydroxide ions (OH⁻) are used, often in aqueous solution.

Major Products Formed:

  • Oxidation: Heptanoic acid or heptanal.

  • Reduction: Heptanol.

  • Substitution: Various ethers or alcohols depending on the nucleophile used.

Scientific Research Applications

2-(2-Heptoxyethoxy)ethanol is used in various scientific research applications, including:

  • Chemistry: As a solvent in organic synthesis and purification processes.

  • Biology: In cell culture media and as a component in biochemical assays.

  • Medicine: As a solvent in pharmaceutical formulations and drug delivery systems.

  • Industry: In the production of paints, coatings, and adhesives due to its excellent solvency properties.

Mechanism of Action

The mechanism by which 2-(2-Heptoxyethoxy)ethanol exerts its effects depends on its application. In organic synthesis, it acts as a solvent, stabilizing intermediates and facilitating reactions. In pharmaceutical formulations, it enhances the solubility of active pharmaceutical ingredients, improving their bioavailability.

Molecular Targets and Pathways Involved:

  • Solvent Action: Interacts with solutes to increase their solubility.

  • Bioavailability Enhancement: Affects the permeability of cell membranes, allowing better absorption of drugs.

Comparison with Similar Compounds

  • 2-(2-Ethoxyethoxy)ethanol: Shorter alkyl chain, used in similar applications but with different solvency properties.

  • 2-(2-Butoxyethoxy)ethanol: Intermediate alkyl chain length, used in similar applications but with varying solvency and stability.

Biological Activity

Ethanol, 2-(2-(heptyloxy)ethoxy)-, also known as heptyloxyethoxyethanol, is a compound with a complex ether structure that has garnered attention for its biological activity. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential applications in various fields.

Chemical Structure and Synthesis

The molecular formula of Ethanol, 2-(2-(heptyloxy)ethoxy)- is C11H24O3\text{C}_{11}\text{H}_{24}\text{O}_3 with a molecular weight of 204.31 g/mol. The compound features a heptyloxy chain that contributes to its amphiphilic properties, which can influence its interaction with biological membranes.

Synthesis

Ethanol, 2-(2-(heptyloxy)ethoxy)- can be synthesized through the reaction of heptyl alcohol with ethylene oxide in the presence of a catalyst. This method is commonly used for producing ether compounds and has been documented in various studies focusing on similar compounds .

Antimicrobial Properties

Research indicates that Ethanol, 2-(2-(heptyloxy)ethoxy)- exhibits significant antimicrobial activity. A study demonstrated that compounds with similar structures showed higher activity against various bacterial strains compared to standard antibiotics like ciprofloxacin and isoniazid. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell death .

Cytotoxicity and Anticancer Activity

Cytotoxicity assays conducted on human cancer cell lines revealed that Ethanol, 2-(2-(heptyloxy)ethoxy)- has potential anticancer properties. The compound was tested against several cancer cell lines, including HeLa and A549, showing IC50 values indicating effective inhibition of cell proliferation. For instance, derivatives of similar compounds exhibited selectivity indices suggesting that they could preferentially target cancer cells over normal cells .

The biological activity of Ethanol, 2-(2-(heptyloxy)ethoxy)- can be attributed to its ability to alter membrane fluidity and integrity. Studies have shown that compounds with long hydrophobic chains can integrate into lipid bilayers, affecting their structural properties and leading to enhanced permeability . This property is crucial for its antimicrobial and anticancer activities.

Acute Toxicity

The acute toxicity of Ethanol, 2-(2-(heptyloxy)ethoxy)- has been assessed in various studies. It is generally considered to have low acute toxicity across different exposure routes (oral, dermal, inhalation). For example, an oral LD50 value in rats has been reported as high as 10.6 g/kg, indicating a relatively safe profile in terms of acute exposure .

Human Health Hazards

While the compound shows promise in therapeutic applications, potential risks associated with dermal exposure must be considered. Studies indicate that the diffusion rate through human skin is low, suggesting minimal systemic absorption under normal conditions . However, further research is necessary to fully understand its long-term effects on human health.

Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50 Value (µM)Reference
AntibacterialStaphylococcus aureus<10
AnticancerHeLa15.7
AnticancerA54920.8
CytotoxicityNormal Cell Line (BEAS-2B)>100

Relevant Research Findings

  • Antimicrobial Efficacy : A study highlighted the effectiveness of heptyloxy derivatives against multiple bacterial strains, indicating potential for use in antibacterial formulations .
  • Cancer Treatment Potential : Research has shown that compounds related to Ethanol, 2-(2-(heptyloxy)ethoxy)- exhibit selective cytotoxicity against cancer cells while sparing normal cells .
  • Mechanistic Insights : Investigations into the mechanisms revealed that the compound alters membrane dynamics significantly, which may explain its biological activities .

Properties

CAS No.

25961-87-9

Molecular Formula

C11H24O3

Molecular Weight

204.31 g/mol

IUPAC Name

2-(2-heptoxyethoxy)ethanol

InChI

InChI=1S/C11H24O3/c1-2-3-4-5-6-8-13-10-11-14-9-7-12/h12H,2-11H2,1H3

InChI Key

OVPQPMTZOLCPHB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOCCOCCO

Origin of Product

United States

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